molecular formula C6H13N2NaO3S3 B12735411 Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazate CAS No. 4025-87-0

Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazate

Cat. No.: B12735411
CAS No.: 4025-87-0
M. Wt: 280.4 g/mol
InChI Key: FIHOAQLQPBSOEZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazate is a chemical compound with the molecular formula C6H14N2O3S3Na. It is known for its unique properties and applications in various scientific fields. This compound is characterized by its sulphonate and dithiocarbazate functional groups, which contribute to its reactivity and versatility in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazate typically involves the reaction of 2,2-dimethyldithiocarbazate with 3-chloropropane sulfonic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols .

Scientific Research Applications

Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activities. This interaction is facilitated by the dithiocarbazate functional group, which acts as a nucleophile .

Comparison with Similar Compounds

  • Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbamate
  • Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazone

Comparison: While these compounds share similar structural features, Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazate is unique due to its specific functional groups and reactivity. It exhibits distinct chemical and biological properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

4025-87-0

Molecular Formula

C6H13N2NaO3S3

Molecular Weight

280.4 g/mol

IUPAC Name

sodium;3-(dimethylaminocarbamothioylsulfanyl)propane-1-sulfonate

InChI

InChI=1S/C6H14N2O3S3.Na/c1-8(2)7-6(12)13-4-3-5-14(9,10)11;/h3-5H2,1-2H3,(H,7,12)(H,9,10,11);/q;+1/p-1

InChI Key

FIHOAQLQPBSOEZ-UHFFFAOYSA-M

Canonical SMILES

CN(C)NC(=S)SCCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.